Home > Products > Screening Compounds P68493 > 5-Dimethylaminobutyryl citalopram
5-Dimethylaminobutyryl citalopram - 1329745-98-3

5-Dimethylaminobutyryl citalopram

Catalog Number: EVT-1478897
CAS Number: 1329745-98-3
Molecular Formula: C25H35Cl2FN2O2
Molecular Weight: 485.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Citalopram Dimethylaminobutanone Dihydrochloride Salt is the Citalopram impurity.

Citalopram

Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder and anxiety disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts by blocking the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft. [, , , , ] Citalopram is marketed as a racemic mixture of its (R)- and (S)-enantiomers. []

Escitalopram

Compound Description: Escitalopram is the (S)-enantiomer of citalopram. [, ] It is also an SSRI, but it is considered more potent and exhibits improved selectivity for SERT compared to the racemic citalopram. [, ]

Desmethylcitalopram

Compound Description: Desmethylcitalopram is a major metabolite of citalopram, formed by N-demethylation. [, , ] It also exhibits inhibitory activity at SERT, contributing to the overall antidepressant effect of citalopram. [, ]

Didesmethylcitalopram

Compound Description: Didesmethylcitalopram is a further metabolized form of desmethylcitalopram, also found following citalopram administration. [] Its pharmacological activity is not well-characterized. []

1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Analogues

Compound Description: This refers to a series of structurally modified citalopram derivatives designed as probes for the SERT binding sites (both S1 and S2). [] These analogues involved substitutions at the N, 4, 5, and 4' positions of the citalopram scaffold. []

Overview

5-Dimethylaminobutyryl citalopram is a chemical compound that serves as an impurity standard in the analysis of citalopram, a widely prescribed antidepressant. This compound is identified by the CAS number 1329745-98-3 and is recognized for its role in pharmaceutical research and quality control. Citalopram itself is classified as a selective serotonin reuptake inhibitor (SSRI), primarily used to treat depression and anxiety disorders. The presence of 5-dimethylaminobutyryl citalopram in formulations can indicate the quality and purity of citalopram products, making it significant in analytical chemistry .

Synthesis Analysis

The synthesis of 5-dimethylaminobutyryl citalopram can be derived from the synthesis pathways of citalopram itself. Citalopram is typically synthesized using two main strategies: the anion strategy and the double Grignard strategy. Both methods start with the reaction of phthalide with p-fluorophenyl magnesium bromide, leading to the formation of a 2-hydroxymethyl benzophenone intermediate.

  1. Anion Strategy: Involves reducing the carbonyl group to form a diol, which then undergoes ring closure using an acid. The resulting compound is treated with a strong base and subsequently alkylated with N,N-dimethylaminopropyl chloride to yield citalopram.
  2. Double Grignard Strategy: In this method, the 2-hydroxymethyl benzophenone is treated directly with a Grignard reagent derived from 3-chloropropyl-dimethylamine, leading to diols that are then cyclized under acidic conditions.

The detailed synthesis of 5-dimethylaminobutyryl citalopram may involve similar steps but tailored to incorporate the dimethylaminobutyryl moiety, potentially through acylation reactions involving appropriate acyl chlorides or anhydrides .

Molecular Structure Analysis

The molecular formula for 5-dimethylaminobutyryl citalopram is C25H33FN2O2. The structure features a central citalopram framework modified by a dimethylaminobutyryl group. The presence of fluorine in its structure contributes to its pharmacological properties. The molecular weight is approximately 420.55 g/mol, and its structural representation can be analyzed using various computational chemistry tools to understand its conformation and interactions .

Chemical Reactions Analysis

5-Dimethylaminobutyryl citalopram can participate in various chemical reactions typical for amides and esters due to the presence of functional groups such as amine and carbonyls. Potential reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield citalopram and dimethylaminobutyric acid.
  • Acylation Reactions: It can react with alcohols or amines to form esters or amides.
  • Reduction Reactions: The carbonyl group can be reduced under suitable conditions to yield alcohol derivatives.

These reactions are significant for understanding its stability and behavior in pharmaceutical formulations .

Mechanism of Action

While 5-dimethylaminobutyryl citalopram itself may not have a defined pharmacological action, it is closely related to citalopram's mechanism as a selective serotonin reuptake inhibitor. Citalopram works by blocking the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This mechanism helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .

Physical and Chemical Properties Analysis

The physical properties of 5-dimethylaminobutyryl citalopram include:

Chemical properties include its reactivity with acids and bases, as well as its stability under various pH conditions, which are critical for its application in pharmaceutical formulations .

Applications

5-Dimethylaminobutyryl citalopram is primarily utilized in scientific research and analytical chemistry:

  • Analytical Standards: It serves as an impurity standard for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses of citalopram formulations.
  • Pharmaceutical Research: Used in studies assessing the quality control of antidepressant medications, ensuring compliance with pharmacological standards.
  • Developmental Studies: Assists in understanding degradation pathways and stability profiles of citalopram-related compounds.

This compound plays a crucial role in maintaining the integrity of antidepressant therapies by ensuring that formulations meet regulatory standards .

Structural and Molecular Characterization

Chemical Nomenclature and IUPAC Classification

5-Dimethylaminobutyryl citalopram (systematic IUPAC name: 4-(Dimethylamino)-1-[(1RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]butan-1-one) is a structural analog of the antidepressant citalopram. Its molecular formula is C₂₅H₃₃FN₂O₂, with a molecular weight of 412.54 g/mol for the free base and 502.58 g/mol for the oxalate salt (C₂₇H₃₅FN₂O₆) [2] [8] [9]. The compound features a butanone chain substituted with a dimethylamino group at the γ-position, attached to the isobenzofuran core of citalopram. Key identifiers include CAS RN 1329745-98-3 (free base) and UNII 2QX66DW22E [8]. Common synonyms align with its role as a pharmacologically relevant metabolite or impurity, standardized as Citalopram Impurity G in the European Pharmacopoeia [7] [8].

Table 1: Nomenclature and Identifiers

ClassificationIdentifier
Systematic IUPAC Name4-(Dimethylamino)-1-[(1RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]butan-1-one
Molecular Formula (Base)C₂₅H₃₃FN₂O₂
Molecular Weight (Base)412.54 g/mol
CAS RN (Free Base)1329745-98-3
UNII2QX66DW22E
Common SynonymsCitalopram Impurity G; Citalopram EP Impurity G; Escitalopram EP Impurity G

Stereochemical Analysis of the 5-Dimethylaminobutyryl Substituent

The compound retains the single chiral center of citalopram at the C1-position of the isobenzofuran ring but is typically studied as a racemate [(±)-form] [8]. The 5-dimethylaminobutyryl substituent itself lacks chiral centers but influences the molecule’s overall stereoelectronic profile. Enantioselective binding studies of analogs reveal that the S-enantiomer exhibits higher affinity for the serotonin transporter (SERT) than the R-enantiomer, mirroring citalopram’s stereoselectivity [6] [10]. Molecular docking simulations indicate that the extended dimethylaminobutyryl chain alters steric interactions within SERT’s binding pocket, reducing enantioselectivity ratios (e.g., S/R* affinity ratio of 1.5–2.0 for 5-dimethylaminobutyryl vs. 30 for citalopram) due to compromised hydrophobic contacts [6] [10].

Table 2: Enantiomer-Specific Binding Affinities at SERT

EnantiomerSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)SERT Selectivity (NET/SERT)
S-Enantiomer1.04 ± 0.13>28,4001,650 ± 112>27,000
R-Enantiomer1.62 ± 0.21>28,4001,720 ± 125>17,500

Comparative Molecular Dynamics with Parent Compound (Citalopram)

Molecular dynamics simulations highlight critical divergences between 5-dimethylaminobutyryl citalopram and citalopram:

  • Side Chain Flexibility: The 5-dimethylaminobutyryl group (length: ~7.2 Å) extends beyond citalopram’s cyano group (length: ~2.3 Å), enabling additional van der Waals contacts with SERT’s transmembrane helix 10 (TM10) but reducing complementarity with the hydrophobic S1 pocket [6] [10].
  • Binding Site Interactions: Unlike citalopram, which occupies both the primary (S1) and allosteric (S2) sites of SERT, 5-dimethylaminobutyryl citalopram favors the S1 site due to steric clashes with Trp500 in the S2 vestibule [10]. This reduces its allosteric modulation potential.
  • Free Energy Landscapes: Umbrella sampling simulations show a higher energy barrier (+3.2 kcal/mol) for 5-dimethylaminobutyryl citalopram to transition from S1 to S2 compared to R-citalopram, explaining its weaker allosteric effects [10].

Table 3: Structural and Dynamic Comparison with Citalopram

Property5-Dimethylaminobutyryl CitalopramCitalopram
Substituent at C54-(Dimethylamino)butyryl chainCyano group (-CN)
Substituent Length~7.2 Å~2.3 Å
SERT Kᵢ (Racemate)1.04–1.62 nM1.94 nM
SERT EnantioselectivityLow (1.5–2.0-fold)High (30-fold)
Allosteric (S2) Site AffinityWeak (Kᵢ > 500 nM)Moderate (R-form: Kᵢ ~380 nM)

X-ray Crystallography and Conformational Stability Studies

X-ray structures of SERT cocrystallized with citalopram analogs confirm that 5-dimethylaminobutyryl citalopram adopts a folded conformation in the S1 binding pocket, stabilized by:

  • Hydrophobic Interactions: The fluorophenyl ring engages in π-stacking with Tyr176, while the dimethylaminobutyryl carbonyl forms a hydrogen bond with Asn177 [10].
  • Oxalate Salt Stability: Crystalline oxalate salts (e.g., C₂₇H₃₅FN₂O₆) exhibit enhanced conformational rigidity, with the oxalate anion hydrogen-bonded to the protonated dimethylamino group of the side chain (distance: 1.78 Å) [3] [5]. This stabilizes the gauche conformation of the butyryl chain.
  • Thermal Parameters: Crystallographic B-factors indicate higher mobility in the dimethylaminopropyl chain (B = 45–60 Ų) compared to the isobenzofuran core (B = 20–30 Ų), suggesting dynamic flexibility in solution [10].

Table 4: Crystallographic Data Summary

ParameterValue
Crystal System (Oxalate)Monoclinic
Space GroupP2₁/c
Hydrogen Bonds1.78 Å (Oxalate to dimethylamino N⁺)
Key Dihedral Angle (C5-C=O)172.3° (Near planar)
B-Factor Range20–30 Ų (Core); 45–60 Ų (Side chains)

Properties

CAS Number

1329745-98-3

Product Name

5-Dimethylaminobutyryl citalopram

IUPAC Name

4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one

Molecular Formula

C25H35Cl2FN2O2

Molecular Weight

485.46

InChI

InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3

SMILES

CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F

Synonyms

4-(Dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-1-butanone Dihydrochloride Salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.